[1,1'-BIPHENYL]-4-YL 2-(4-METHYLPHENOXY)ACETATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1'-BIPHENYL]-4-YL 2-(4-METHYLPHENOXY)ACETATE is an organic compound with the molecular formula C21H18O3 and a molecular weight of 318.4 g/mol. This compound is characterized by the presence of a biphenyl group and a methylphenoxy group connected through an acetate linkage. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
[1,1'-BIPHENYL]-4-YL 2-(4-METHYLPHENOXY)ACETATE can be synthesized through the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are typically mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[1,1'-BIPHENYL]-4-YL 2-(4-METHYLPHENOXY)ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of biphenyl-4-yl (4-methylphenoxy)ketone or biphenyl-4-yl (4-methylphenoxy)carboxylic acid.
Reduction: Formation of biphenyl-4-yl (4-methylphenoxy)alcohol or biphenyl-4-yl (4-methylphenoxy)alkane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[1,1'-BIPHENYL]-4-YL 2-(4-METHYLPHENOXY)ACETATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [1,1'-BIPHENYL]-4-YL 2-(4-METHYLPHENOXY)ACETATE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Biphenyl-4-yl (4-methoxyphenoxy)acetate
- Biphenyl-4-yl (4-chlorophenoxy)acetate
- Biphenyl-4-yl (4-fluorophenoxy)acetate
Uniqueness
[1,1'-BIPHENYL]-4-YL 2-(4-METHYLPHENOXY)ACETATE is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in physical properties, such as solubility and melting point, as well as distinct biological effects compared to its analogs.
Properties
Molecular Formula |
C21H18O3 |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(4-phenylphenyl) 2-(4-methylphenoxy)acetate |
InChI |
InChI=1S/C21H18O3/c1-16-7-11-19(12-8-16)23-15-21(22)24-20-13-9-18(10-14-20)17-5-3-2-4-6-17/h2-14H,15H2,1H3 |
InChI Key |
WQPVQHPVSOTSHX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)OC2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)OC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.